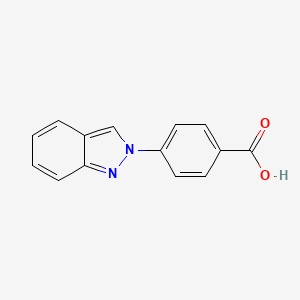

4-indazol-2-ylbenzoic acid

Description

Contextualization within Indazole Derivatives Chemistry

Indazoles are a class of nitrogen-containing heterocyclic compounds that exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. austinpublishinggroup.compnrjournal.com These structures are of great interest in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.netlongdom.org The indazole nucleus is a key component in numerous pharmacologically active agents, including those with anti-inflammatory, antitumor, and antimicrobial properties. nih.gov

4-Indazol-2-ylbenzoic acid specifically belongs to the 2H-indazole isomer group, where the benzoic acid moiety is attached to the nitrogen at the 2-position of the indazole ring. This specific substitution pattern influences the molecule's electronic properties and spatial arrangement, which are critical factors in its chemical reactivity and interactions with biological targets. The synthesis of such 2-substituted indazoles can be challenging but is crucial for developing new therapeutic agents. pnrjournal.com A common synthetic route involves the Cadogan reaction, which utilizes a phospholene-mediated N-N bond formation. researchgate.net

Significance of this compound as a Chemical Scaffold and Ligand Precursor

The structure of this compound makes it an excellent chemical scaffold. The indazole core provides a rigid framework that can be further functionalized at various positions, allowing for the systematic exploration of structure-activity relationships. nih.gov The carboxylic acid group is a key feature, enabling the formation of amides, esters, and other derivatives, which is instrumental in creating libraries of compounds for screening. nih.govnih.gov

Furthermore, the nitrogen atoms in the indazole ring and the oxygen atoms of the carboxylic acid group make this compound a highly effective ligand precursor for the synthesis of metal-organic frameworks (MOFs). researchgate.netnih.gov MOFs are crystalline materials with a porous structure, and the choice of organic linker, such as this compound, is crucial in determining the final properties of the MOF, including its stability and potential applications in areas like gas storage and catalysis. unito.itnih.gov

Overview of Key Research Domains Involving this compound

The application of this compound and its derivatives spans several key research areas:

Medicinal Chemistry: A primary focus is the development of new therapeutic agents. Indazole derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. nih.govrjpbcs.com For instance, certain derivatives have been investigated for their ability to inhibit specific enzymes involved in disease progression.

Materials Science: As a ligand, this compound is used to construct MOFs with unique structural and functional properties. unito.itbrieflands.com These materials are being explored for a variety of applications, including as drug delivery vehicles. nih.govbrieflands.com

Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. rjpbcs.com Methodologies for its synthesis and functionalization are continuously being developed to expand its utility. nih.govmdpi.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H10N2O2 | letopharm.com |

| Molecular Weight | 238.24 g/mol | nih.gov |

| Melting Point | 288.3–288.5 °C | nih.govmdpi.com |

| CAS Number | 81265-85-2 | letopharm.com |

Structure

3D Structure

Properties

IUPAC Name |

4-indazol-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-5-7-12(8-6-10)16-9-11-3-1-2-4-13(11)15-16/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTJVELNICXKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231021 | |

| Record name | Benzoic acid, p-(2H-indazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81265-85-2 | |

| Record name | Benzoic acid, p-(2H-indazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-(2H-indazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Indazol 2 Ylbenzoic Acid and Its Structural Analogues

Established Synthetic Pathways to 4-Indazol-2-ylbenzoic Acid

The synthesis of this compound is commonly achieved through well-established methods that often involve the formation of an ester precursor followed by hydrolysis, or through multi-step convergent strategies that build the molecule from simpler fragments.

Ester Hydrolysis Methods

A prevalent and straightforward method for the preparation of this compound involves the hydrolysis of its corresponding esters, such as the ethyl or methyl ester. This final step is crucial in a multi-step synthesis where the ester group serves as a protecting group for the carboxylic acid functionality. The hydrolysis is typically carried out under basic conditions. For instance, the ester can be heated under reflux with an aqueous solution of a base like sodium hydroxide (B78521) in a co-solvent such as methanol (B129727) or ethanol (B145695). orgsyn.org Following the completion of the reaction, acidification of the reaction mixture with a strong acid, like hydrochloric acid, precipitates the desired carboxylic acid. orgsyn.org

This method is widely applicable and generally proceeds with high yields. A representative procedure involves refluxing the ester with a solution of potassium hydroxide in a mixture of ethanol and water. After the reaction, the solution is filtered and acidified to yield the final product, p-fluorobenzoic acid, which is an analogue of the target molecule. orgsyn.org The purity of the product can be further enhanced by recrystallization.

Multi-step Convergent Synthesis Approaches

Multi-step convergent syntheses allow for the construction of the this compound scaffold from separate, less complex starting materials. A common convergent strategy involves the coupling of a pre-formed indazole ring with a benzoic acid derivative. For example, a key step can be the formation of the C-N bond between the indazole nitrogen and the phenyl ring of the benzoic acid moiety.

One such approach could start from 4-fluorobenzoic acid. researchgate.net The carboxylic acid is first esterified to protect it during subsequent reaction steps. researchgate.net Separately, an indazole ring is prepared. The two fragments can then be coupled. For instance, a nucleophilic aromatic substitution reaction can be employed where the indazole nitrogen displaces the fluorine atom on the substituted benzoate. The final step would then be the hydrolysis of the ester to the carboxylic acid as described in the previous section. This convergent approach is advantageous as it allows for the synthesis of a variety of analogues by simply changing the starting materials for each fragment.

Advanced Synthetic Strategies for Indazole-Benzoic Acid Architectures

Modern synthetic organic chemistry offers a range of advanced methodologies for the construction of complex heterocyclic systems like indazole-benzoic acid architectures. These methods often provide higher efficiency, milder reaction conditions, and greater functional group tolerance compared to more traditional approaches.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Arylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds, which are central to the synthesis of 2-aryl-2H-indazoles. The Buchwald-Hartwig amination and related reactions allow for the direct N-arylation of indazole with a substituted aryl halide or triflate. In the context of synthesizing this compound analogues, this could involve the coupling of indazole with a 4-halobenzoic acid derivative.

A variety of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates. For example, the combination of Pd(OAc)2 and dppf has been successfully used for the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to yield 2-aryl-2H-indazoles. nih.govorganic-chemistry.org Another effective system for the synthesis of 2-aryl-substituted 2H-indazoles involves the reaction of 2-bromobenzyl bromides with arylhydrazines using a palladium catalyst with the ligand t-Bu3PHBF4. acs.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that can be adapted for the synthesis of these structures. ijcrt.orgnih.govnih.gov For instance, a bromo-indazole can be coupled with a boronic acid derivative of benzoic acid. nih.gov These reactions are known for their high yields and tolerance of a wide range of functional groups.

Cyclization Reactions (e.g., Cadogan Reaction Derivatives)

The Cadogan reaction is a classic method for the synthesis of 2H-indazoles through the reductive cyclization of ortho-nitrobenzylidene anilines. nih.govescholarship.org This reaction is typically carried out at high temperatures with a trivalent phosphorus reagent, such as tri-n-butylphosphine, which acts as both the reducing and cyclizing agent. organic-chemistry.org The reaction proceeds via the deoxygenation of the nitro group to a nitrene, which then undergoes cyclization.

Modern variations of the Cadogan reaction have been developed to proceed under milder conditions. For example, a one-pot condensation of an ortho-nitrobenzaldehyde with an aniline (B41778) followed by reductive cyclization can be performed at 80°C. organic-chemistry.orgfigshare.com This approach avoids the need to isolate the intermediate imine and is suitable for a wide range of electronically diverse substrates. organic-chemistry.org

Green Chemistry Principles in Synthesis (e.g., Ultrasound-Assisted Methods)

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce environmental impact. Ultrasound-assisted synthesis is one such green technique that can accelerate reaction rates, improve yields, and often allow for milder reaction conditions. The use of ultrasonic irradiation can enhance mass transfer and provide the activation energy for chemical reactions through acoustic cavitation. mdpi.comias.ac.in

This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including indazole derivatives. For example, the bromination of indazoles has been achieved in as little as 30 minutes under mild, ultrasound-assisted conditions. nih.gov Similarly, the synthesis of triazole derivatives, which are structurally related to indazoles, has been shown to be significantly more efficient using ultrasound, with reaction times reduced from hours to minutes and yields substantially improved compared to conventional heating methods. mdpi.com These examples highlight the potential of ultrasound-assisted methods for the efficient and environmentally benign synthesis of this compound and its analogues.

Derivatization and Functionalization of the this compound Core

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications are crucial for modulating the physicochemical properties and biological activities of the parent compound. Key strategies for derivatization and functionalization include the introduction of substituents on both the indazole and phenyl rings, the creation of hybrid molecules incorporating other pharmacophores, and the precise control of isomeric forms.

Synthesis of Substituted Indazole-Phenyl Systems

The synthesis of substituted indazole-phenyl systems is a significant area of research, driven by the need to explore structure-activity relationships. Methodologies for these syntheses often involve multi-step sequences, beginning with the construction of the indazole ring followed by modifications to the phenyl group, or vice versa.

One common approach involves the use of pre-substituted starting materials. For instance, substituted 2-bromobenzaldehydes can react with arylhydrazines in a palladium-catalyzed reaction to yield 2-aryl-substituted 2H-indazoles. This method is operationally simple and allows for the introduction of various substituents on the phenyl ring. organic-chemistry.org Another strategy is the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones, which provides a route to N-phenyl-1H-indazoles. nih.govbeilstein-journals.org While this method can be effective, yields may be lower compared to those using ortho-brominated precursors. nih.gov

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the indazole core. mdpi.comresearchgate.net This approach allows for the introduction of functional groups at specific positions, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. For example, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step synthesis of substituted N-aryl-2H-indazoles. acs.org This reaction is highly functional group compatible and allows for regioselective functionalization of unsymmetrical azobenzenes. acs.org

The following table summarizes selected synthetic methods for substituted indazole-phenyl systems:

Table 1: Synthetic Methodologies for Substituted Indazole-Phenyl Systems

| Methodology | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Palladium-catalyzed N-benzylation and N-arylation | Pd catalyst, Cs2CO3, t-Bu3PHBF4 | One-pot synthesis from 2-bromobenzyl bromides and arylhydrazines. | organic-chemistry.org |

| Copper-catalyzed intramolecular N-arylation | CuI, KOH, phenanthroline | Utilizes less expensive ortho-chlorinated arylhydrazones. | nih.govbeilstein-journals.org |

| Rhodium(III)-catalyzed C-H bond addition | Rh(III) catalyst | One-step, highly functional group compatible synthesis from azobenzenes and aldehydes. | acs.org |

| Cobalt(III)-catalyzed C-H bond functionalization | Co(III) catalyst, AcOH | Convergent, one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. | nih.gov |

Generation of Hybrid Structures (e.g., Indazole-Chalcone Hybrids)

The synthesis of hybrid molecules that combine the indazole scaffold with other pharmacologically active moieties, such as chalcones, is a promising strategy in drug discovery. Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known for their diverse biological activities. mdpi.com The combination of indazole and chalcone (B49325) motifs can lead to synergistic effects and novel biological profiles.

The most common method for synthesizing indazole-chalcone hybrids is the Claisen-Schmidt condensation. acs.orgmdpi.com This reaction involves the base-catalyzed condensation of an indazole derivative containing a methyl ketone with an appropriate aromatic aldehyde, or an indazole-carboxaldehyde with a substituted acetophenone. For example, a series of 7-azaindazole-chalcone derivatives were synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde via Claisen-Schmidt condensation with various substituted acetophenones. researchgate.net Similarly, indole-chalcone hybrids have been prepared through the condensation of indole-3-carboxaldehyde (B46971) with different acetophenones. nih.govnih.gov

The reaction conditions for Claisen-Schmidt condensations can be varied to optimize yields and purity. Both base-catalyzed (e.g., KOH, piperidine) and acid-catalyzed (e.g., SOCl2) conditions have been successfully employed. nih.gov Microwave-assisted synthesis has also been utilized to produce chalcone-based indazole derivatives, often leading to shorter reaction times and improved yields. nih.gov

The following table provides examples of synthesized indazole-chalcone and related hybrid structures:

Table 2: Examples of Indazole-Chalcone and Related Hybrid Structures

| Hybrid Structure | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| Indole-chalcone linked 1,2,3-triazole hybrids | Click chemistry | Azido-chalcones and terminal alkynes | researchgate.net |

| 7-Azaindazole-chalcone derivatives | Claisen-Schmidt condensation | 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde and substituted acetophenones | researchgate.net |

| Indole-derived hybrid chalcones | Claisen-Schmidt condensation | Substituted indole-3-carboxaldehydes and various acetophenones | nih.gov |

| Indanone-chalcone hybrids | Claisen-Schmidt condensation | Indanone derivatives and aromatic aldehydes | nih.gov |

| Imidazo[2,1-b]thiazole-based chalcone derivatives | Claisen-Schmidt condensation | Imidazo[2,1-b]thiazole carboxaldehydes and substituted acetophenones | ijpsr.com |

Regioselective Synthesis and Isomer Control

The indazole ring possesses two nitrogen atoms, N1 and N2, which can both be substituted, leading to the formation of regioisomers. The biological activity of indazole derivatives can be highly dependent on the position of substitution, making regioselective synthesis and isomer control a critical aspect of their chemistry. nih.govbeilstein-journals.org Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org

The regioselectivity of N-alkylation of the indazole scaffold is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent, as well as steric and electronic effects of substituents on the indazole ring. nih.govbeilstein-journals.org For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N1-alkylated product, which is the thermodynamically controlled product. nih.gov Conversely, kinetically controlled conditions can favor the formation of the N2 isomer. nih.govresearchgate.net

A study on the glycosylation of 4-nitroindazole demonstrated that N1-regioisomers are formed under thermodynamic control (e.g., longer reaction times), while kinetic control (e.g., shorter reaction times) exclusively affords the N2-isomer. nih.govresearchgate.net Another approach to achieving regioselectivity is through the use of specific alkylating agents. For example, the use of methyl 2,2,2-trichloroacetimidate under acidic conditions has been reported to provide highly selective N2-alkylation of indazoles. researchgate.netwuxibiology.com

Furthermore, metal-mediated reactions can also provide high regioselectivity. A procedure involving the direct alkylation of indazoles with various electrophiles mediated by Ga/Al or Al has been developed for the high-yielding synthesis of 2H-indazoles. rsc.orgsemanticscholar.org

The following table summarizes key findings in the regioselective synthesis of indazole derivatives:

Table 3: Factors Influencing Regioselective Synthesis of Indazole Isomers

| Factor | Condition/Reagent | Favored Isomer | Rationale | Reference |

|---|---|---|---|---|

| Reaction Control | Thermodynamic (e.g., long reaction time) | N1 | Formation of the more stable isomer. | nih.govnih.govresearchgate.net |

| Kinetic (e.g., short reaction time) | N2 | Faster reaction at the more accessible N2 position. | nih.govresearchgate.net | |

| Base/Solvent System | NaH in THF | N1 | Favors thermodynamic control. | nih.gov |

| Alkylating Agent | Methyl 2,2,2-trichloroacetimidate (acidic conditions) | N2 | Specific mechanism favoring N2 attack. | researchgate.netwuxibiology.com |

| Metal Mediation | Ga/Al or Al | N2 | Direct alkylation with high regioselectivity. | rsc.orgsemanticscholar.org |

| Substituent Effects | C-7 NO2 or CO2Me substituents | N2 | Electronic and steric influence on N-alkylation. | beilstein-journals.org |

Lack of Publicly Available Research on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the coordination chemistry and derived architectures of the chemical compound This compound .

Extensive queries were conducted to locate information regarding the specific topics outlined in the user's request, including ligand design principles, the formation of metal complexes and coordination polymers, and specific metal-ligand binding modes involving this compound.

The search results consistently yielded information on related, but structurally distinct, compounds. These included various isomers of indazole carboxylic acid (such as 1H-indazole-5-carboxylic acid), as well as other nitrogen-containing heterocyclic benzoic acid derivatives like those based on imidazole (B134444), triazole, and benzimidazole.

While the study of these related ligands provides a general framework for understanding how nitrogen heterocycles and carboxylate groups coordinate to metal centers, this information does not directly apply to this compound. The precise substitution pattern of the indazole ring and the benzoic acid is critical in determining its electronic properties, steric profile, and resulting coordination behavior. Extrapolating findings from other molecules would be scientifically inaccurate and would not adhere to the strict focus on the specified compound.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline based on the currently available public information. The required detailed research findings for the following sections and subsections concerning this compound could not be located:

Coordination Chemistry and Architectures Derived from 4 Indazol 2 Ylbenzoic Acid Ligands

Formation of Metal Complexes and Coordination Polymers Utilizing 4-Indazol-2-ylbenzoic Acid

Metal-Ligand Binding Modes and Geometries (e.g., Carboxylate Coordination)

This indicates a potential gap in the current chemical literature or that research on this specific compound has not been made publicly accessible. Therefore, the article as requested cannot be produced at this time.

Construction of Metal-Organic Frameworks (MOFs) with this compound Analogues

The rational design and synthesis of MOFs from indazolyl-containing carboxylic acid analogues have led to the development of novel materials with tunable properties. The inherent structural rigidity and diverse coordination modes of these ligands facilitate the formation of robust and porous frameworks.

The synthesis of MOFs incorporating analogues of this compound, such as 1H-indazole-5-carboxylic acid, is often achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of the organic ligand with a metal salt in a suitable solvent or solvent mixture under elevated temperatures and pressures. The choice of solvent, temperature, reaction time, and metal-to-ligand ratio plays a crucial role in directing the final structure of the MOF.

For instance, two novel zinc-based MOFs were synthesized using 1H-indazole-5-carboxylic acid and bipyridine-like linkers via soft solvothermal routes. mdpi.com This approach allows for the controlled crystallization of the framework, leading to materials with desired structural features and functionalities. The adaptability of these synthesis conditions enables the incorporation of various functional groups and the tuning of pore sizes and shapes within the resulting MOFs.

The general synthetic strategies for these types of MOFs can be summarized in the following table:

| Synthesis Method | Typical Reactants | Key Parameters | Outcome |

| Solvothermal | Indazole-carboxylic acid analogue, Metal salt (e.g., Zn(NO₃)₂, Cd(NO₃)₂), Bipyridine-like linkers, Solvent (e.g., DMF, DEF) | Temperature, Reaction time, Molar ratios | Crystalline MOFs with controlled dimensionality and porosity. |

| Hydrothermal | Indazole-carboxylic acid analogue, Metal salt (e.g., CuCl₂, Ni(NO₃)₂), Water (as solvent) | Temperature, pH | Formation of robust frameworks, sometimes with unique topologies. |

These methods have proven effective in producing a wide array of MOFs with tailored properties, paving the way for their application in various fields.

The structural diversity of MOFs derived from this compound analogues is a testament to the versatility of these ligands. The coordination geometry of the metal ions and the connectivity of the organic linkers give rise to a variety of network topologies. A common feature observed in these structures is network interpenetration, where two or more independent frameworks are entangled with each other.

For example, MOFs constructed from 1H-indazole-5-carboxylic acid and zinc(II) ions have been shown to form isoreticular twofold interpenetrated three-dimensional structures. mdpi.com This interpenetration can significantly impact the porosity and stability of the material. Similarly, the use of 3-nitro-4-(pyridin-4-yl)benzoic acid with cadmium(II) has led to a fourfold interpenetrating three-dimensional framework with a 'dia' (diamondoid) topology. In contrast, a non-interpenetrating 3D framework with a 'pcu' (primitive cubic) topology was obtained with the same ligand and cadmium(II) under different conditions, highlighting the subtle influence of synthesis parameters on the final architecture.

The following table summarizes some of the observed topologies and interpenetration in MOFs with related ligands:

| Ligand Analogue | Metal Ion | Topology | Interpenetration |

| 1H-Indazole-5-carboxylic acid | Zn(II) | Not specified | Twofold |

| 3-Nitro-4-(pyridin-4-yl)benzoic acid | Cd(II) | dia | Fourfold |

| 3-Nitro-4-(pyridin-4-yl)benzoic acid | Cd(II) | pcu | Non-interpenetrating |

This topological diversity is a key area of research, as it allows for the fine-tuning of the framework's properties for specific applications.

The coordination chemistry of this compound analogues extends to a variety of metal ions, with zinc(II), cadmium(II), copper(II), and iron(II) being commonly incorporated. The choice of the metal ion influences not only the resulting structure and topology but also the physicochemical properties of the MOF, such as luminescence, magnetism, and catalytic activity.

Zinc(II) and Cadmium(II): Zinc(II) and cadmium(II) ions, with their d¹⁰ electronic configuration, are often used to construct fluorescent MOFs. For instance, two novel zinc-based MOFs synthesized from 1H-indazole-5-carboxylic acid exhibit interesting luminescent properties. mdpi.com Cadmium(II) has been successfully incorporated into frameworks with 3-nitro-4-(pyridin-4-yl)benzoic acid, resulting in structures with diverse coordination geometries, including distorted pentagonal bipyramidal and distorted octahedral environments.

Copper(II): Copper(II) ions are known for their interesting magnetic properties and catalytic activity. MOFs incorporating Cu(II) with ligands such as 4-tetrazolyl benzenecarboxylic acid have been synthesized, often displaying unique structural motifs and potential for applications in catalysis.

Iron(II): Iron(II) is of particular interest due to its ability to exhibit spin-crossover (SCO) behavior in certain coordination environments. The incorporation of Fe(II) into frameworks with indazolyl-containing ligands can lead to materials with switchable magnetic properties, as will be discussed in the following section.

The table below provides examples of MOFs formed with these metal ions and related ligands:

| Metal Ion | Ligand Analogue | Resulting MOF/Complex | Key Features |

| Zinc(II) | 1H-Indazole-5-carboxylic acid | Zn-based MOFs | Luminescent properties, twofold interpenetration. mdpi.com |

| Cadmium(II) | 3-Nitro-4-(pyridin-4-yl)benzoic acid | [Cd(C₁₂H₇N₂O₄)₂(C₃H₇NO)]·C₃H₇NO·CH₃OH | Fourfold interpenetrating 3D framework (dia topology). |

| Copper(II) | 4-Tetrazolyl benzenecarboxylic acid | Cu-based MOFs | Potential for catalytic applications. |

| Iron(II) | 2,6-bis(indazol-2-yl)pyridine | [Fe(2-bip)₂][BF₄]₂·2MeNO₂ | Thermal spin-crossover with hysteresis. figshare.com |

Investigating Spin-Crossover Phenomena in Iron(II) Complexes Incorporating Indazolyl Ligands

The phenomenon of spin-crossover (SCO) in iron(II) complexes is a fascinating area of research, where the spin state of the metal center can be switched between a low-spin (LS, S=0) and a high-spin (HS, S=2) state by external stimuli such as temperature, pressure, or light. This transition is accompanied by changes in magnetic, optical, and structural properties, making SCO materials promising for applications in molecular switches, sensors, and data storage devices.

The coordination environment around the Fe(II) ion plays a critical role in determining whether a complex will exhibit SCO. Ligands containing nitrogen-donor atoms, such as those derived from indazole, triazole, and pyridine (B92270), are particularly effective in creating the appropriate ligand field strength to enable spin transitions.

Research on iron(II) complexes with tridentate indazolylpyridine ligands has demonstrated the significant impact of isomeric substitution on the SCO properties. For example, the complex [Fe(2-bip)₂][BF₄]₂·2MeNO₂ (where 2-bip is 2,6-bis(indazol-2-yl)pyridine) exhibits a thermal spin transition near room temperature with a notable thermal hysteresis of 16-20 K. figshare.com The transition temperature (T₁/₂) for this complex is approximately 266 K. figshare.com In contrast, complexes with 1-indazolyl ligands tend to be locked in the low-spin state at room temperature due to steric constraints. figshare.com

One-dimensional coordination polymers of iron(II) with triazole-based ligands are another well-studied class of SCO compounds. These materials often display abrupt spin transitions with wide thermal hysteresis loops. The transition temperature and the width of the hysteresis can be tuned by modifying the counter-ions or by the inclusion of guest molecules. For instance, in the Fe(II)(NH₂-trz)₃₂·xH₂O system (where NH₂-trz is 4-amino-1,2,4-triazole (B31798) and p-tos is p-toluenesulfonate), the dehydration of crystal water molecules can induce an abrupt spin transition at a higher temperature, with a subsequent reproducible hysteresis loop at a lower temperature range. mdpi.com

The influence of guest molecules on the SCO behavior is a key aspect in the design of functional materials. The adsorption and desorption of guest molecules within the pores of a MOF can alter the local environment of the Fe(II) centers, thereby modulating the spin transition temperature. acs.org In some cases, the presence of specific guest molecules can stabilize one spin state over the other, leading to a shift in the transition temperature or even inducing a spin transition that is not observed in the guest-free framework. acs.orgnih.gov

The following table summarizes key findings on spin-crossover in relevant iron(II) complexes:

| Complex/Coordination Polymer | Ligand(s) | T₁/₂ (K) | Hysteresis Width (ΔT, K) | Key Findings |

| [Fe(2-bip)₂][BF₄]₂·2MeNO₂ | 2,6-bis(indazol-2-yl)pyridine | ~266 | 16-20 | Isomeric position of the indazolyl group is crucial for SCO. figshare.com |

| Fe(II)(NH₂-trz)₃₂·xH₂O | 4-amino-1,2,4-triazole, p-toluenesulfonate | Dehydration-induced transition at 361 K; Reversible transition T₁/₂↑=296, T₁/₂↓=279 | 17 (for anhydrous form) | Dehydration of guest water molecules significantly impacts SCO. mdpi.com |

| [Fe(pz)Ni(CN)₄] | pyrazine | Guest-dependent | Hysteretic | Guest exchange induces changes in spin-crossover temperature. acs.org |

These studies underscore the potential of designing and synthesizing iron(II) complexes and coordination polymers with indazolyl-containing ligands to achieve tunable spin-crossover properties for advanced applications.

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| 1H-indazole-5-carboxylic acid | 1H-Indazole-5-carboxylic acid |

| 2-bip | 2,6-bis(indazol-2-yl)pyridine |

| 3-nitro-4-(pyridin-4-yl)benzoic acid | 3-Nitro-4-(pyridin-4-yl)benzoic acid |

| This compound | 4-(2H-Indazol-2-yl)benzoic acid |

| 4-tetrazolyl benzenecarboxylic acid | 4-(1H-Tetrazol-5-yl)benzoic acid |

| NH₂-trz | 4-amino-1,2,4-triazole |

| p-tos | p-toluenesulfonate |

| pz | pyrazine |

| [Cd(C₁₂H₇N₂O₄)₂(C₃H₇NO)]·C₃H₇NO·CH₃OH | Poly[[(N,N-dimethylformamide-κO)bis[μ₂-3-nitro-4-(pyridin-4-yl)benzoato-κ³O,O':N]cadmium(II)] N,N-dimethylformamide monosolvate methanol (B129727) monosolvate] |

| [Fe(2-bip)₂][BF₄]₂·2MeNO₂ | Bis[2,6-bis(indazol-2-yl)pyridine]iron(II) bis(tetrafluoroborate) dinitromethane (B14754101) solvate |

| Fe(II)(NH₂-trz)₃₂·xH₂O | Tris(4-amino-1,2,4-triazole)iron(II) bis(p-toluenesulfonate) hydrate |

| [Fe(pz)Ni(CN)₄] | Catena-[(μ-pyrazine-N,N')iron(II)-di-(μ-cyano-C,N)-nickel(II)-di-(μ-cyano-N,C)] |

Supramolecular Assembly and Crystal Engineering of 4 Indazol 2 Ylbenzoic Acid Systems

Directed Assembly via Non-Covalent Interactionsnih.govmdpi.com

The carboxylic acid moiety is a powerful functional group in supramolecular synthesis due to its ability to act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This duality allows for the formation of highly reliable and stable hydrogen-bonding patterns known as supramolecular synthons. In many benzoic acid derivatives, the most common motif is the centrosymmetric carboxylic acid dimer, which forms a robust R²₂(8) ring pattern through a pair of O—H···O hydrogen bonds. researchgate.netresearchgate.net

In the case of 4-indazol-2-ylbenzoic acid, this dimer formation is a highly probable primary interaction. Beyond this, the indazole moiety introduces additional hydrogen bond acceptors—the nitrogen atoms of the pyrazole (B372694) ring. This allows for more complex hydrogen-bonding networks, including potential O—H···N interactions between the carboxylic acid of one molecule and the indazole nitrogen of another, a common synthon observed between carboxylic acids and N-heterocycles. nih.govresearchgate.net Weaker C—H···O and C—H···N interactions involving the aromatic C-H groups and oxygen or nitrogen acceptors further stabilize the resulting three-dimensional structure. researchgate.net

Table 1: Key Non-Covalent Interactions in this compound Systems

| Interaction Type | Donor | Acceptor | Typical Geometry | Role in Supramolecular Assembly |

|---|---|---|---|---|

| Hydrogen Bond | Carboxyl O-H | Carbonyl O | Distance: ~2.6 Å, Angle: ~180° | Forms primary dimeric synthons (R²₂(8) motif) |

| Hydrogen Bond | Carboxyl O-H | Indazole N | Distance: ~2.7 Å, Angle: ~180° | Links molecules into chains or alternative motifs |

| Hydrogen Bond | Aromatic C-H | Carbonyl O / Indazole N | Distance: >3.0 Å, Variable Angle | Secondary stabilization of the 3D network |

| π-Stacking | Indazole Ring | Indazole Ring | Centroid-Centroid: 3.5-3.8 Å | Formation of columnar stacks or layered structures |

Note: Geometric parameters are typical values derived from related structures in the literature and may vary.

The planar, electron-rich aromatic systems of the indazole and benzene (B151609) rings in this compound are predisposed to engage in π-stacking interactions. These interactions, while weaker than hydrogen bonds, are crucial for the efficient packing of molecules in the crystal lattice and play a significant role in the formation of extended architectures. mdpi.comnih.gov In related indazole-containing crystal structures, molecules often arrange into stacks through offset or slipped π–π interactions between the indazole units to minimize electrostatic repulsion. researchgate.net

These stacking interactions can lead to the formation of one-dimensional columns or two-dimensional layered sheets. nih.gov The interplay between the strong hydrogen-bonded frameworks and the weaker π-stacking forces is a key element of crystal design. nih.gov For instance, hydrogen bonds may form a primary 1D chain, and these chains are then organized into a 3D structure through π-stacking and other weak interactions, demonstrating a hierarchical assembly process. The ability of π-stacked systems to facilitate favorable electronic coupling is also a feature of significant interest in materials science. rsc.org

Design and Characterization of Multicomponent Crystalline Solidsresearchgate.net

A primary goal of crystal engineering is the creation of multicomponent crystalline solids, such as cocrystals, where two or more different molecules are assembled in a stoichiometric ratio within a single crystal lattice. nih.gov This strategy allows for the fine-tuning of a material's physical properties without altering the chemical identity of the constituent molecules.

This compound is an excellent candidate for cocrystal formation due to its hydrogen-bonding capabilities. The carboxylic acid group can form robust and predictable synthons with a wide variety of coformer molecules that possess complementary functional groups. For example, coformers containing pyridine (B92270) or amide functionalities are frequently used to form strong O—H···N or O—H···O hydrogen bonds with carboxylic acids. nih.govnih.govhumanjournals.com

The design of cocrystals involving this compound would involve selecting coformers that can reliably interact with either the carboxylic acid group, the indazole nitrogen atoms, or both. This approach, based on the concept of supramolecular synthons, provides a rational pathway to new solid forms. nih.gov Characterization of these new forms is typically achieved through techniques such as Single-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC). nih.govnih.gov

Table 2: Potential Supramolecular Synthons for Cocrystal Design with this compound

| Coformer Functional Group | Example Coformer | Expected Supramolecular Synthon | Primary Interaction |

|---|---|---|---|

| Pyridine | Isonicotinamide | Acid-Pyridine Heterosynthon | O—H···N (strong) |

| Amide | Benzamide | Acid-Amide Heterosynthon | O—H···O (strong) |

| Carboxylic Acid | Adipic Acid | Acid-Acid Heterosynthon/Homodimer | O—H···O (strong) |

| Amine | 4,4'-Bipyridine | Proton transfer leading to salt formation | N⁺—H···O⁻ (ionic) |

The ability to control molecular organization is the essence of crystal engineering. nih.gov For this compound systems, control is exerted by modulating the non-covalent interactions. The formation of a carboxylic acid homodimer versus an acid-pyridine heterosynthon, for example, can be directed by the choice of coformer and crystallization conditions. This selection dictates the primary structural motif. nih.gov

Further control over the extended structure can be achieved by designing systems where multiple non-covalent interactions operate simultaneously. A combination of strong hydrogen bonds to form a primary motif and weaker halogen bonds or π-stacking interactions to link these motifs can lead to the predictable construction of 1D, 2D, or 3D networks. nih.gov This strategic use of a toolkit of intermolecular interactions allows for a high degree of control over the final solid-state architecture.

Influence of this compound on Supramolecular Network Formation

The specific molecular structure of this compound—a benzoic acid unit linked to a rigid, planar indazole system—makes it a versatile tecton for building supramolecular networks. The molecule is not linear; the linkage between the benzene and indazole rings creates an angled geometry that influences how the molecules can pack in space.

The formation of supramolecular networks is driven by the interplay between the highly directional and strong carboxylic acid hydrogen bonds and the less directional but significant π-stacking interactions. mdpi.com A common outcome is a hierarchical assembly where molecules first form dimers or chains via hydrogen bonding. These primary structures then arrange themselves through π-stacking and other weaker forces to complete the three-dimensional lattice. researchgate.net The balance between these interactions ultimately determines the dimensionality and topology of the resulting network, which can range from simple layered structures to more complex, interpenetrated frameworks.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isonicotinamide |

| Benzamide |

| Adipic Acid |

Computational and Theoretical Investigations of 4 Indazol 2 Ylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules.

Electronic Structure Elucidation

A comprehensive analysis of the electronic structure of 4-indazol-2-ylbenzoic acid using DFT would typically involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of a Molecular Electrostatic Potential (MEP) map. These calculations provide insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. For instance, a study on a different benzoic acid derivative, 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid, utilized DFT to determine HOMO and LUMO energy values of -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. niscpr.res.in Such data, however, is not specifically available for this compound in the reviewed literature.

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Not Available | Indicates electron-donating ability |

| LUMO Energy | Not Available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Not Available | Relates to chemical reactivity and stability |

Energetic Analysis of Conformational Isomers

The flexibility of the bond connecting the indazole and benzoic acid moieties allows for the existence of various conformational isomers. An energetic analysis, typically performed using computational methods, is crucial for identifying the most stable conformers and understanding the energy barriers between them. This information is vital as the conformation of a molecule can significantly influence its biological activity and physical properties. While studies on other benzoic acid derivatives have explored their conformational landscapes, a specific energetic analysis for the conformational isomers of this compound is not documented in the available search results. researchgate.netmdpi.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable techniques for predicting and analyzing the solid-state properties of crystalline materials.

Prediction of Crystal Packing and Supramolecular Synthons

The prediction of how molecules of this compound would arrange themselves in a crystal lattice is a complex task that can be approached with molecular modeling. A key aspect of this is the identification of supramolecular synthons, which are robust and predictable non-covalent interactions, such as hydrogen bonds and π-π stacking, that guide the self-assembly of molecules into a crystalline solid. For many carboxylic acids, the formation of hydrogen-bonded dimers is a common and highly predictable supramolecular synthon. nih.govresearchgate.netmdpi.com In the case of this compound, one would anticipate the formation of carboxylic acid dimers, as well as potential interactions involving the indazole ring's nitrogen atoms. However, specific predictions of the crystal packing and the dominant supramolecular synthons for this compound are not available.

Analysis of Intermolecular Interaction Energies

Table 2: Illustrative Intermolecular Interaction Energy Contributions (Hypothetical)

| Interaction Type | Energy (kJ/mol) | Percentage of Total Attractive Energy |

|---|---|---|

| Electrostatic | Not Available | Not Available |

| Dispersion | Not Available | Not Available |

| Repulsion | Not Available | Not Available |

| Total Interaction Energy | Not Available | 100% |

Theoretical Studies on Structure-Property Relationships (SPR)

Theoretical studies on structure-property relationships (SPR) aim to establish correlations between the molecular structure of a compound and its macroscopic properties, such as biological activity or physicochemical characteristics. These studies often employ computational models to predict the properties of new, unsynthesized molecules. While SPR and Quantitative Structure-Activity Relationship (QSAR) studies have been performed on various classes of indazole derivatives for different biological targets, a specific theoretical SPR study focused on this compound could not be located in the reviewed literature. nih.gov Such a study would be valuable for guiding the design of new analogs with optimized properties.

Correlation of Structural Modifications with Observed Phenomena (e.g., Spin-Crossover Modulation)

While specific studies on the spin-crossover (SCO) modulation of this compound are not extensively documented, the principles can be inferred from computational investigations on analogous nitrogen-containing heterocyclic compounds and organometallic complexes. Spin-crossover is a phenomenon where the spin state of a central metal ion in a coordination complex can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. The ligand environment surrounding the metal ion plays a crucial role in determining the SCO properties.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting how structural modifications to a ligand like this compound could influence the SCO behavior of its metal complexes. For instance, a computational study on iron(III) and iron(II) tripodal imidazole (B134444) complexes demonstrated that the protonation state of the ligand significantly impacts the spin state of the iron center. nih.govresearchgate.net DFT calculations showed that changes in the ligand field strength, induced by the addition or removal of protons, directly correlate with the observed spin crossover. nih.govresearchgate.net

Similarly, research on the [Cr(indenyl)2] family of compounds has shown that functionalization of the ligand can be used to tune the SCO properties. rsc.org By systematically modifying the indenyl ligand, which shares structural similarities with the indazole core, researchers were able to build a model that quantitatively predicts the effect of these modifications on the spin-state energy gap and the transition temperature. rsc.org These studies suggest that modifications to the this compound structure, such as the introduction of electron-donating or electron-withdrawing groups on either the indazole or benzoic acid rings, could predictably alter the ligand field strength and thus modulate the spin-crossover characteristics of its potential metal complexes. The progress in iron-based SCO complexes with nitrogen-containing aromatic ligands highlights the importance of supramolecular interactions, crystal packing, and guest molecules in influencing the spin transition temperature. rsc.org

Ligand Binding Site Accessibility and Reactivity Prediction

Computational methods are widely used to predict how a molecule like this compound might interact with biological targets, a key aspect of drug discovery. Molecular docking is a primary tool for these predictions, simulating the binding of a ligand to the active site of a receptor.

Numerous studies on indazole derivatives have successfully employed molecular docking to predict their binding affinity and identify potential therapeutic targets. For example, computational investigations of indazole scaffolds have identified them as potential tyrosine kinase inhibitors, with molecular docking studies revealing favorable interactions with the VEGFR-2 enzyme. biotech-asia.org In another study, newly synthesized substituted indazole derivatives were evaluated for their anti-breast cancer activity through docking with the aromatase enzyme. derpharmachemica.com The results indicated that specific substitutions on the indazole ring led to strong binding affinities, with some compounds forming key interactions with active site residues like Arg115 and Met374. derpharmachemica.com

Furthermore, DFT studies on novel indazole derivatives have been used to calculate physicochemical properties and electrostatic potentials, which are crucial for understanding their reactivity and binding behavior. nih.govrsc.org By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, researchers can predict the chemical reactivity of different derivatives. nih.govrsc.org For this compound, such computational analyses could predict its reactivity and how it might bind to various protein targets. The molecular electrostatic potential surface, for instance, can reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for designing derivatives with enhanced binding affinity and specificity for a particular biological target. Machine learning approaches are also emerging as powerful tools for predicting protein-ligand binding sites from sequence data, which could be applied to targets for indazole-based compounds. frontiersin.org

Advanced Spectroscopic and Diffraction Characterization Techniques for 4 Indazol 2 Ylbenzoic Acid Complexes and Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-indazol-2-ylbenzoic acid and its derivatives in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be determined.

In the ¹H NMR spectrum of a compound like this compound, the aromatic protons of the benzoic acid ring typically appear as doublets in the downfield region, a consequence of their distinct electronic environments. The protons of the indazole ring also exhibit characteristic signals, with their chemical shifts influenced by the nitrogen atoms and the substitution pattern. The carboxylic acid proton, if not exchanged with a deuterated solvent, would appear as a broad singlet at a very downfield chemical shift.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is typically observed at a chemical shift of around 167-173 ppm. rsc.orgchemicalbook.comdocbrown.info The aromatic and heterocyclic carbons resonate in the range of approximately 110-150 ppm. rsc.orgchemicalbook.comdocbrown.infochesci.com The specific chemical shifts of the indazole carbons can help confirm the N-2 substitution pattern.

For metal complexes of this compound, NMR can reveal changes in the electronic structure upon coordination. Shifts in the proton and carbon signals of the ligand can indicate the sites of metal binding.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Benzoic Acids Data presented is for analogous compounds due to the absence of specific literature values for this compound.

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

|---|---|---|---|

| 4-Methylbenzoic acid | CDCl₃ | 7.95 (d, 2H), 7.25 (d, 2H), 2.42 (s, 3H) | 172.5, 144.7, 130.3, 129.2, 126.6, 21.8 |

| 4-Bromobenzoic acid | Acetone | 8.28 – 7.84 (m, 2H), 7.81 – 7.60 (m, 2H) | 166.0, 131.7, 131.4, 129.8, 127.3 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides a unique fingerprint that can aid in structural confirmation. For this compound, common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. The fragmentation of benzoic acid derivatives often shows a prominent peak corresponding to the loss of the hydroxyl group (-OH, mass loss of 17) and the entire carboxyl group (-COOH, mass loss of 45). The cleavage of the bond between the benzoic acid moiety and the indazole ring could also be a significant fragmentation pathway.

In the context of metal complexes, mass spectrometry can be used to confirm the stoichiometry of the complex and to study the coordination of the ligand to the metal center.

Table 2: Common Fragment Ions in the Mass Spectra of Benzoic Acid Derivatives Data is based on the fragmentation patterns of analogous compounds.

| Precursor Ion | Fragmentation Pathway | Fragment Ion (m/z) |

|---|---|---|

| [C₆H₅COOH]⁺ | Loss of OH radical | [C₆H₅CO]⁺ (105) |

| [C₆H₅COOH]⁺ | Loss of COOH radical | [C₆H₅]⁺ (77) |

Infrared (IR) Spectroscopy for Functional Group Identification and Interaction Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and its complexes. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp band around 1680-1710 cm⁻¹. docbrown.info

Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings and the indazole moiety appear in the 1450-1600 cm⁻¹ region. docbrown.info The C-O stretching of the carboxylic acid can be found in the 1210-1320 cm⁻¹ range. docbrown.info Upon formation of metal complexes, shifts in the vibrational frequencies of the carboxylate group (asymmetric and symmetric stretches) can provide evidence of coordination to the metal ion.

Table 3: Characteristic IR Absorption Bands for Benzoic Acid

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |

| Aromatic C-H | Stretch | 3030-3080 |

| Carbonyl C=O | Stretch | 1680-1700 |

| Aromatic C=C | Stretch | 1465-1625 |

X-ray Diffraction Studies

X-ray diffraction techniques are paramount for determining the solid-state structure of this compound and its assemblies, providing unambiguous information about bond lengths, bond angles, and crystal packing.

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline compound. By analyzing the diffraction pattern of a single crystal, a complete structural model can be generated, including precise atomic coordinates, bond lengths, and bond angles. This technique can confirm the connectivity of the this compound molecule and reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For metal complexes, it provides unequivocal evidence of the coordination geometry around the metal center and the binding mode of the ligand.

Table 4: Representative Crystallographic Data for Benzoic Acid Derivatives Data presented is for analogous compounds due to the absence of specific literature values for this compound.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 4-(Imidazol-1-yl)benzoic acid nih.gov | Monoclinic | P2₁/c | a = 4.1443 Å, b = 6.6561 Å, c = 15.706 Å, β = 101.023° |

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is used to identify the crystalline phases present in a bulk sample and to assess its purity. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline compound. PXRD is particularly useful for confirming that a synthesized bulk material corresponds to the structure determined by single-crystal X-ray diffraction. It is also employed to study phase transitions and to monitor the formation of new crystalline phases in solid-state reactions involving this compound.

Thermal Gravimetric Analysis (TGA) for Thermal Stability Assessment

Thermal Gravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to determine the thermal stability of this compound and its complexes. The resulting TGA curve plots the percentage of weight loss against temperature.

For this compound, the TGA curve would indicate the temperature at which it begins to decompose. For hydrated complexes, an initial weight loss at lower temperatures (typically below 150°C) would correspond to the loss of water molecules. nih.govmdpi.com The subsequent decomposition of the organic ligand at higher temperatures provides information about the thermal stability of the coordination framework. The final residual mass at the end of the experiment can help to identify the metallic oxide product.

Table 5: Representative Thermal Decomposition Data for Coordination Polymers Data is based on the thermal behavior of analogous compounds.

| Complex | Decomposition Step | Temperature Range (°C) | Weight Loss (%) |

|---|---|---|---|

| [Cd₀.₅(L)(H₂O)] (L = 2,4-bis-(triazol-1-yl)benzoic acid) nih.gov | Loss of coordinated water | RT - 240 | 5.64 |

Future Prospects and Emerging Research Directions in 4 Indazol 2 Ylbenzoic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources. For 4-indazol-2-ylbenzoic acid, a key research trajectory involves moving beyond traditional synthetic routes to embrace more sustainable methodologies. While specific green synthesis routes for this compound are not yet extensively documented, promising directions can be inferred from advancements in the synthesis of related benzoic acid derivatives.

One such avenue is the exploration of biocatalysis and microbial synthesis. For instance, research has demonstrated the feasibility of producing 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine using engineered microbial strains. nih.gov This approach, which utilizes multi-enzyme cascades in microorganisms such as Escherichia coli, offers a sustainable alternative to conventional chemical methods that often rely on harsh conditions and petroleum-derived precursors. nih.gov Future research could focus on identifying or engineering enzymes capable of functionalizing the indazole moiety and coupling it with a benzoic acid precursor, thereby establishing a biosynthetic pathway for this compound.

Another promising direction lies in the development of catalytic liquid-phase oxidation processes using air as the oxidant. This method has been successfully applied to the synthesis of other benzoic acid derivatives, offering a more environmentally friendly alternative to traditional oxidation methods. researchgate.net The application of such catalytic systems to a suitable tolyl-indazole precursor could provide a more direct and sustainable route to this compound.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis/Microbial Synthesis | Use of renewable feedstocks, mild reaction conditions, reduced waste generation. | Identification or engineering of suitable enzymes, optimization of metabolic pathways, scaling up production. |

| Catalytic Air Oxidation | Use of a green oxidant (air), potential for high selectivity and yield. | Development of efficient and robust catalyst systems, optimization of reaction conditions. |

| Mechanochemistry | Solvent-free or reduced-solvent reactions, enhanced reaction rates. | Screening of suitable milling conditions, understanding reaction mechanisms under mechanical stress. |

Exploration of Advanced Coordination Frameworks with Tunable Properties

The bifunctional nature of this compound, featuring both a carboxylic acid group and nitrogen atoms within the indazole ring, makes it an excellent candidate for the construction of advanced coordination frameworks, such as metal-organic frameworks (MOFs) and coordination polymers. These materials are renowned for their high porosity, tunable structures, and diverse applications in gas storage, separation, and catalysis.

The exploration of MOFs constructed from ligands analogous to this compound, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid, has yielded novel three-dimensional structures with interesting properties. scirp.org For example, the reaction of this triazole-containing benzoic acid with cadmium(II) and copper(II) ions under solvothermal conditions has produced coordination polymers with distinct topologies, including a tubular net and an interpenetrating diamond net. scirp.org These findings strongly suggest that this compound could similarly serve as a versatile building block for a wide array of coordination frameworks.

Future research in this area will likely focus on the systematic synthesis of new MOFs and coordination polymers incorporating this compound and various metal ions. A key objective will be to achieve fine control over the resulting framework's topology, pore size, and surface chemistry to tailor its properties for specific applications. For instance, the incorporation of open metal sites or functional groups within the framework could enhance its performance in gas sorption or heterogeneous catalysis. The photoluminescent properties of such frameworks, particularly with d¹⁰ metal centers like zinc(II), could also be investigated for potential applications in chemical sensing and optoelectronics. mdpi.com

| Metal Ion | Potential Coordination Geometry | Anticipated Framework Properties |

| Zinc(II) | Tetrahedral, Octahedral | Luminescence, Catalysis |

| Copper(II) | Square Planar, Octahedral | Magnetic properties, Gas separation |

| Cadmium(II) | Octahedral, Pentagonal Bipyramidal | Structural diversity, Sensing applications |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | High coordination numbers | Luminescence, Temperature sensing |

Integration of this compound into Multifunctional Hybrid Materials

The integration of this compound into multifunctional hybrid materials represents a significant frontier in materials science. By combining the unique properties of the organic indazole-benzoic acid ligand with inorganic components, it is possible to create new materials with synergistic or entirely new functionalities. These hybrid materials can span a wide range of compositions and applications, from inorganic-organic hybrid compounds to polymer composites.

A promising approach involves the use of this compound as a ligand to modify or bridge inorganic clusters, such as polyoxometalates (POMs). This strategy has been successfully employed with other nitrogen-containing carboxylic acids to create novel inorganic-organic hybrids with interesting structural features and potential catalytic or electrochemical properties. The resulting materials could exhibit a combination of properties derived from both the organic and inorganic components, such as photoactivity, redox activity, and porosity.

Furthermore, this compound can be incorporated into polymer matrices to develop advanced composite materials. The indazole and benzoic acid moieties can provide sites for specific interactions, such as hydrogen bonding or coordination with metal ions, which can be used to control the material's morphology and properties. For example, the incorporation of this compound into a polymer could enhance its thermal stability, mechanical strength, or introduce responsive behaviors.

Computational Chemistry for De Novo Design of Functional Materials

Computational chemistry, particularly density functional theory (DFT) and molecular dynamics simulations, has become an indispensable tool for the de novo design of functional materials. In the context of this compound, computational methods can provide valuable insights into its electronic structure, reactivity, and interactions with other molecules, thereby guiding the rational design of new materials with desired properties.

For instance, DFT calculations can be employed to predict the geometric and electronic properties of hypothetical MOFs and coordination polymers based on this compound. asianresassoc.orgsemanticscholar.org By simulating the coordination of the ligand with different metal ions, it is possible to predict the most stable framework topologies and to estimate their potential for applications such as gas storage by calculating binding energies of small gas molecules within the pores. Computational screening can thus accelerate the discovery of promising new materials by prioritizing synthetic efforts on the most viable candidates.

Q & A

Q. What are the common synthetic routes for 4-indazol-2-ylbenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: Synthesis typically involves coupling reactions or cyclization strategies. For example, indazole ring formation can be achieved via diazotization followed by cyclization under acidic conditions. Reaction optimization includes adjusting temperature (e.g., reflux in acetic acid for 3–5 hours), solvent choice (polar aprotic solvents for stability), and stoichiometric ratios of precursors. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- UV-Vis Spectroscopy : Identifies π→π* transitions in the indazole and benzoic acid moieties; absorbance peaks typically appear between 250–300 nm .

- NMR Spectroscopy : -NMR reveals proton environments (e.g., indazole aromatic protons at δ 7.5–8.5 ppm, carboxylic acid proton at δ ~12 ppm). -NMR confirms carbonyl carbons (~170 ppm) and aromatic carbons .

- Infrared (IR) Spectroscopy : Detects carboxylic acid O–H stretches (~2500–3000 cm) and C=O stretches (~1680 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination of this compound derivatives?

- Methodological Answer: Use iterative refinement tools like SHELXL for small-molecule crystallography to adjust anisotropic displacement parameters and hydrogen bonding networks. For ambiguous electron density maps, validate models with WinGX/ORTEP to visualize thermal ellipsoids and compare bond lengths/angles against crystallographic databases. Cross-check with spectroscopic data (e.g., NMR coupling constants) to resolve stereochemical ambiguities .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or enzymes). Focus on hydrogen bonding (carboxylic acid group) and π-π stacking (indazole ring) .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity data. Validate models using leave-one-out cross-validation and experimental IC values .

Q. How should researchers address discrepancies between computational models and experimental spectroscopic data?

- Methodological Answer: Reassess computational parameters (e.g., basis sets in DFT calculations) and verify solvent effects in spectral simulations. For example, NMR chemical shift predictions may require explicit solvent models (e.g., COSMO-RS). Compare experimental UV-Vis λ with time-dependent DFT (TD-DFT) results to refine electronic transition assignments .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing dose-response relationships in biological assays involving this compound?

- Methodological Answer: Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC or IC. Use ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. Report confidence intervals (95%) and p-values to assess significance .

Q. How can researchers optimize reaction conditions using Design of Experiments (DoE)?

- Methodological Answer: Employ a Box-Behnken design to vary temperature, solvent polarity, and catalyst loading. Analyze response surfaces to identify optimal conditions for yield and purity. Validate with confirmatory runs and characterize products via HPLC-MS .

Structural and Mechanistic Insights

Q. What role does the carboxylic acid group play in the stability and reactivity of this compound?

- Methodological Answer: The carboxylic acid enhances solubility in polar solvents and participates in salt formation (e.g., with amines). Its electron-withdrawing effect activates the indazole ring for electrophilic substitution. Stability studies (TGA/DSC) reveal decomposition temperatures >200°C, indicating thermal robustness .

Q. How do substituents on the indazole ring influence the compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.